4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine
Description
Properties
IUPAC Name |
4-chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-19-8-7-16-12(19)9-20(2)14-17-11-6-4-3-5-10(11)13(15)18-14/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORFFCDSKWGPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Ullmann Coupling
While less efficient than Pd catalysis, this method provides a low-cost alternative:
Procedure :
Microwave-Assisted Amination
Significantly reduces reaction time:
- 150°C, 30 min, 300 W irradiation → 65% yield
- Requires specialized equipment but useful for rapid screening
Industrial-Scale Considerations
Key parameters for kilogram-scale production:
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Reaction Volume (L/kg) | 10 | 5 |
| Cycle Time (h) | 8 | 6.5 |
| Pd Leaching (ppm) | <50 | <20 |
| E-factor | 32 | 18 |
Process intensification through continuous flow chemistry reduces Pd catalyst loading to 0.8 mol% while maintaining 70% yield.
Stability and Degradation Studies
Accelerated stability testing (40°C/75% RH, 6 months) shows:
- Related Substances : <0.5% total impurities
- Major Degradant : 4-hydroxy analog (0.12%) formed via hydrolytic cleavage
Protective packaging under nitrogen atmosphere with desiccant maintains potency >98% for 36 months.
Environmental Impact Assessment
The E-factor analysis reveals:
| Waste Stream | Mass (kg/kg product) |
|---|---|
| Solvent Recovery | 8.2 |
| Aqueous Waste | 4.7 |
| Solid Residues | 1.1 |
| Catalyst Recovery | 0.3 |
Implementation of nanofiltration membranes reduces solvent waste by 40% through improved recovery.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The imidazole moiety can participate in coupling reactions with electrophiles to form new C-N or C-C bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, or alcohols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Scientific Research Applications
Cancer Treatment
Quinazoline derivatives, including 4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine, have been extensively studied for their potential as inhibitors of the epidermal growth factor receptor (EGFR). The quinazoline core is a well-established scaffold in the design of EGFR inhibitors, which are crucial in treating various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer.
Research indicates that modifications to the quinazoline structure can enhance binding affinity to mutant forms of EGFR, which are often resistant to existing therapies. For instance, structural activity relationship (SAR) studies have shown that specific substitutions can improve the efficacy of these compounds against resistant EGFR mutants such as T790M and C797S .
Antimicrobial Activity
The imidazole moiety present in the compound is known for its antimicrobial properties. Compounds with imidazole groups have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the quinazoline structure may further enhance this activity, making it a candidate for developing new antimicrobial agents .
Case Study 1: EGFR Inhibition
A study focused on the synthesis and evaluation of quinazoline derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting EGFR activity in vitro. The study highlighted the importance of structural modifications in enhancing the selectivity and potency of these inhibitors against various EGFR mutations .
Case Study 2: Antimicrobial Efficacy
Another research effort investigated the antimicrobial properties of imidazole-containing compounds, finding that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further as a potential antimicrobial agent .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Structure Variations: The target compound and most analogs share a quinazoline backbone, but substitution patterns differ significantly. For example, the 4-chloro group in the target contrasts with 7-chloro in or phenyl groups in .
Synthetic Strategies: Nucleophilic substitution is common (e.g., ), but yields vary based on substituent steric effects. Microwave-assisted synthesis (e.g., ) may offer efficiency advantages over traditional heating.
Physicochemical Properties: Melting points for quinazoline derivatives range widely (114–179°C in ), influenced by substituent polarity and molecular symmetry. The target’s imidazole group may lower solubility compared to simpler amines (e.g., reports water solubility >450 g/L for N-[(1-methylimidazol-2-yl)methyl]ethanamine).
Pharmacological Implications: Quinazoline derivatives are known kinase inhibitors (e.g., EGFR inhibitors). The target’s imidazole group may enhance binding to metal ions in active sites, similar to pyrrolidine-containing analogs in . Chloro substituents (as in the target and ) often improve metabolic stability and lipophilicity, impacting bioavailability.
Research Findings and Data Tables
Table 1: Molecular and Spectral Data
Biological Activity
4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine is a synthetic compound that belongs to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the incorporation of imidazole and quinazoline moieties, suggest diverse interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Key Features:
- Chloro Group: Enhances lipophilicity and biological activity.
- Imidazole Moiety: Associated with various pharmacological activities.
- Quinazoline Core: Known for anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on cancer cell lines. In particular, a study reported that similar quinazolinone hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against breast cancer cell lines (MDA-MB-231) .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.36 | EGFR |
| Compound B | 40.90 | HER2 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Quinazoline derivatives are known to exhibit activity against a range of bacteria and fungi. For example, thiazole-linked quinazolinones have been reported to possess significant antibacterial activity, suggesting that structural modifications like those in this compound could enhance such effects .
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including carbonic anhydrase and urease. These enzymes are crucial in many physiological processes and represent potential therapeutic targets for drug development .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Molecular docking studies have suggested that the imidazole ring may facilitate binding to protein targets, enhancing the compound's efficacy .
Case Studies
Several case studies have illustrated the biological activity of related compounds:
- Study on Anticancer Activity:
- Antimicrobial Efficacy:
Q & A
Q. Advanced
- Nucleophilic aromatic substitution (SAr) : Calculate Fukui indices (DFT) to identify electron-deficient positions (e.g., C4 of quinazoline).
- Electrophilic attack : Natural bond orbital (NBO) analysis locates electron-rich imidazole nitrogen sites.
- Solvent effects : COSMO-RS models optimize solvent selection for reactions .
How can synthetic byproducts be repurposed for derivative libraries?
Advanced
Byproducts like 3-chloro-N-arylquinoxalines (from incomplete substitution) can serve as precursors for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
